molecular formula C19H12N4S B14218540 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline CAS No. 832151-33-4

4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline

Cat. No.: B14218540
CAS No.: 832151-33-4
M. Wt: 328.4 g/mol
InChI Key: AKUBHSWXLBQQCU-UHFFFAOYSA-N
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Description

4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, thiazole, and triazole. These heterocyclic systems are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with thiazole and triazole precursors in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds such as fluconazole and ravuconazole are known for their antifungal properties.

    Quinoline Derivatives: Chloroquine and quinine are well-known antimalarial agents.

Uniqueness

4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is unique due to its hybrid structure, combining the pharmacophoric elements of quinoline, thiazole, and triazole. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .

Properties

CAS No.

832151-33-4

Molecular Formula

C19H12N4S

Molecular Weight

328.4 g/mol

IUPAC Name

6-phenyl-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)17-12-24-19-21-18(22-23(17)19)15-10-11-20-16-9-5-4-8-14(15)16/h1-12H

InChI Key

AKUBHSWXLBQQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=NC5=CC=CC=C45

Origin of Product

United States

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